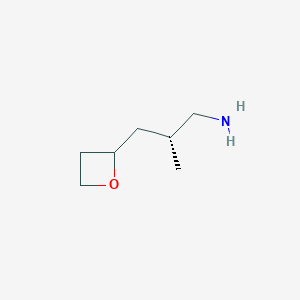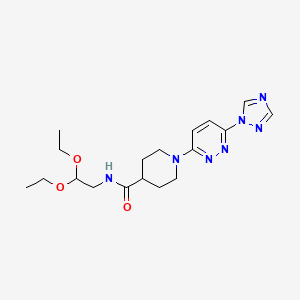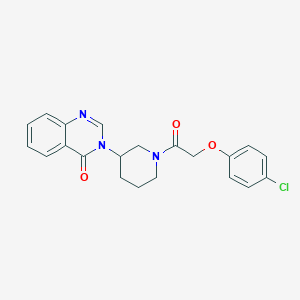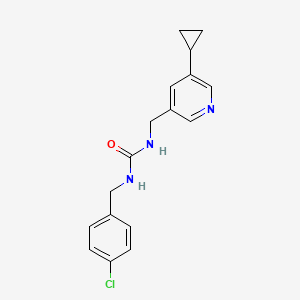![molecular formula C17H11ClF3N5O B2488751 5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034458-08-5](/img/structure/B2488751.png)
5-chloro-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of molecules incorporating elements like triazolo[4,3-a]pyridine, which are known for their biological significance and potential applications in various fields of chemistry and pharmacology. The trifluoromethyl group and chloro-indole moiety contribute to the compound's unique chemical and physical properties.
Synthesis Analysis
A study demonstrates the synthesis of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines, utilizing microwave irradiation, indicating an efficient pathway for the synthesis of structurally related compounds (Yang et al., 2015). Another example includes the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, showcasing innovative methods for constructing the triazolo[1,5-a]pyridine skeleton through oxidative N-N bond formation (Zheng et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this category can be characterized using various spectroscopic techniques, including 1H NMR, MS, and elemental analysis, providing insights into the complex arrangements of atoms and the presence of functional groups contributing to the compound's properties and reactivity.
Chemical Reactions and Properties
Chemical properties of related compounds involve reactions under specific conditions leading to the formation of novel structures. For example, the recyclization of oxazolo[3,2-a]pyridinium cation under nucleophilic conditions shows the versatility and reactivity of such compounds in forming new heterocyclic structures (Babaev et al., 1999).
Applications De Recherche Scientifique
Antitumor and Antimicrobial Applications
One of the primary scientific research applications of this compound involves its role as a key intermediate in the synthesis of novel compounds with antitumor and antimicrobial activities. For instance, Riyadh (2011) demonstrates the synthesis of enaminones used as building blocks to create substituted pyrazoles with notable cytotoxic effects against human breast and liver carcinoma cell lines, comparable to those of 5-fluorouracil, a standard in cancer treatment. This research highlights the compound's potential as a precursor in developing anticancer agents with additional antimicrobial properties (Riyadh, 2011).
Unique Mechanism of Tubulin Inhibition
Another significant application is found in the synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines as anticancer agents, as described by Zhang et al. (2007). These compounds, synthesized through treatments involving the compound of interest, exhibit a unique mechanism by promoting tubulin polymerization in vitro without competing with paclitaxel binding. This suggests a novel therapeutic pathway for cancer treatment, particularly for overcoming multidrug resistance in tumor cells, which has been a significant challenge in chemotherapy (Zhang et al., 2007).
Microtubule-Active Compound with Antitumor Activity
The compound has also been identified as part of the structure of TTI-237, a novel microtubule-active compound with in vivo antitumor activity. Beyer et al. (2008) found that TTI-237, which incorporates this chemical structure, exhibits properties distinguishing it from other microtubule-active compounds, such as inhibiting the binding of vinblastine to tubulin and inducing specific cellular changes leading to antitumor effects. This research underscores the compound's utility in designing new antitumor agents with unique modes of action (Beyer et al., 2008).
Design and Synthesis for Anticonvulsant Activities
Additionally, the compound's framework is pivotal in the design and synthesis of derivatives for anticonvulsant activities. Wang et al. (2015) explored the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, demonstrating significant in vivo anticonvulsant activity. This work emphasizes the compound's potential in developing new therapeutic options for epilepsy and related seizure disorders, showcasing its broad applicability in medicinal chemistry (Wang et al., 2015).
Orientations Futures
Triazole compounds have been the focus of scientific research due to their versatile biological activities . They are used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . Therefore, the future directions could involve further exploration of the biological activities of this compound and its potential applications in medicinal chemistry.
Mécanisme D'action
Target of Action
It’s known that triazole compounds, which this compound is a derivative of, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Mode of Action
Triazole derivatives have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects
Biochemical Pathways
Given the broad range of biological activities exhibited by triazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the wide range of biological activities exhibited by triazole derivatives, it can be inferred that the compound could potentially have diverse molecular and cellular effects .
Propriétés
IUPAC Name |
5-chloro-N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N5O/c18-10-3-4-12-9(6-10)7-13(23-12)16(27)22-8-14-24-25-15-11(17(19,20)21)2-1-5-26(14)15/h1-7,23H,8H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDPQOHTDXNDBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CNC(=O)C3=CC4=C(N3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenoxy]azepan-2-one](/img/structure/B2488668.png)


![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)
![(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2488673.png)
![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2488676.png)




![3-[4-(Trifluoromethyl)phenyl]-1,2-oxazole-5-sulfonyl chloride](/img/structure/B2488683.png)


![1-(Azepan-1-yl)-2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylethanone](/img/structure/B2488690.png)